molecular formula C6H16N2O2 B14239898 1-Amino-3-(3-aminopropoxy)propan-2-OL CAS No. 214190-74-6

1-Amino-3-(3-aminopropoxy)propan-2-OL

Cat. No.: B14239898
CAS No.: 214190-74-6
M. Wt: 148.20 g/mol
InChI Key: DVGPNTDEFHHQAZ-UHFFFAOYSA-N
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Description

1-Amino-3-(3-aminopropoxy)propan-2-OL is an organic compound that belongs to the class of propanolamines It features both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(3-aminopropoxy)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with 3-aminopropylamine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3-aminopropoxy)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Amino-3-(3-aminopropoxy)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the modification of proteins and peptides for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-aminopropoxy)propan-2-OL involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

    3-Aminopropan-1-ol: A simpler analog with similar functional groups but lacks the additional amino group.

    1-Aminopropan-2-ol: Another related compound with a different arrangement of functional groups.

Uniqueness: 1-Amino-3-(3-aminopropoxy)propan-2-OL is unique due to its dual amino groups and hydroxyl group, providing a higher degree of reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

CAS No.

214190-74-6

Molecular Formula

C6H16N2O2

Molecular Weight

148.20 g/mol

IUPAC Name

1-amino-3-(3-aminopropoxy)propan-2-ol

InChI

InChI=1S/C6H16N2O2/c7-2-1-3-10-5-6(9)4-8/h6,9H,1-5,7-8H2

InChI Key

DVGPNTDEFHHQAZ-UHFFFAOYSA-N

Canonical SMILES

C(CN)COCC(CN)O

Origin of Product

United States

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